molecular formula C8H7FO3 B2964242 (5-Fluoro-2-hydroxyphenyl)-acetic acid CAS No. 2546-41-0

(5-Fluoro-2-hydroxyphenyl)-acetic acid

Cat. No. B2964242
CAS RN: 2546-41-0
M. Wt: 170.139
InChI Key: YJLZIZGUWODUEI-UHFFFAOYSA-N
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Patent
US08017641B2

Procedure details

Compound (7p) (3.5 g, 16.5 mmol) was dissolved in 65 mL of MeOH, and 7 mL of ammonium hydroxide (49.5 mmol) was added. The mixture was stirred at room temperature overnight and then checked by TLC (DCM/MeOH/AcOH (9:1:0.15)), HPLC and MS. No starting material was observed. The material was concentrated to dryness to give the desired product (8p) which was carried onto the next step directly. MS (APCI−) m/z 168.9 (M−H), 338.7 (2M−H) was detected.
Name
Compound ( 7p )
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
DCM MeOH AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[CH2:12][C:13]([OH:15])=[O:14])(=O)C.[OH-].[NH4+].C(Cl)Cl.CO.CC(O)=O>CO>[F:11][C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[C:6]([CH2:12][C:13]([OH:15])=[O:14])[CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Compound ( 7p )
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)F)CC(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
DCM MeOH AcOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO.CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.